molecular formula C18 H13 Br B1149541 4-bromo-1,2-diphenylbenzene CAS No. 24253-40-5

4-bromo-1,2-diphenylbenzene

Cat. No.: B1149541
CAS No.: 24253-40-5
M. Wt: 309.2
Attention: For research use only. Not for human or veterinary use.
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Description

These analogs, such as 4-bromo-1,2-diaminobenzene, 4-bromo-1,2-dimethylbenzene, and 4-bromo-1,2-dichlorobenzene, share a common brominated aromatic core but differ in functional groups, reactivity, and applications.

Properties

IUPAC Name

4-bromo-1,2-diphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRFVWIUESOINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromo-1,1’:2’,1’'-terbenzene can be synthesized through a condensation reaction involving benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . This method leverages the strong rigidity of the compound to overcome aggregation-caused quenching and exhibit aggregation-induced emission properties.

Industrial Production Methods: While specific industrial production methods for 4’-Bromo-1,1’:2’,1’'-terbenzene are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-1,1’:2’,1’'-terbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted terphenyl derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key brominated benzene derivatives from the evidence, highlighting substituents, molecular formulas, and applications:

Compound Name Substituents Molecular Formula CAS No. Key Applications/Synthesis Role References
4-Bromo-1,2-diaminobenzene -NH₂ at positions 1,2 C₆H₅BrN₂ 1575-37-7 Precursor for quinoxaline synthesis (anticancer research)
4-Bromo-1,2-dimethylbenzene -CH₃ at positions 1,2 C₈H₉Br N/A Structural studies (InChI Key/SMILES documented)
4-Bromo-1,2-dichlorobenzene -Cl at positions 1,2 C₆H₃BrCl₂ 18282-59-2 Pharmaceutical intermediate
4-Bromo-1,2-dimethoxybenzene -OCH₃ at positions 1,2 C₈H₉BrO₂ 2859-78-1 Organic synthesis (e.g., as a building block)
4-Bromo-1,2-difluorobenzene -F at positions 1,2 C₆H₃BrF₂ 348-61-8 No specific applications noted

Environmental and Ecological Impact

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